molecular formula C6H9F2NO3 B1430095 Ethyl [(2,2-difluoroethyl)carbamoyl]formate CAS No. 1380394-36-4

Ethyl [(2,2-difluoroethyl)carbamoyl]formate

Cat. No.: B1430095
CAS No.: 1380394-36-4
M. Wt: 181.14 g/mol
InChI Key: ZDRWMNNHVQOTJH-UHFFFAOYSA-N
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Description

Ethyl [(2,2-difluoroethyl)carbamoyl]formate (CAS 1380394-36-4) is a chemical compound with the molecular formula C6H9F2NO3 and a molecular weight of 181.14 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both a carbamoyl formate ester and a 2,2-difluoroethyl group makes it a versatile precursor for the development of more complex molecules, potentially for pharmaceutical applications . Researchers utilize this and related compounds in the exploration of novel therapeutic agents, including kinase inhibitors that target specific pathways involved in disease processes . The compound is characterized by its SMILES code: O=C(C(NCC(F)F)=O)OCC . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. According to safety information, it carries the signal word "Danger" and has the hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long-lasting effects) . Researchers should adhere to all relevant precautionary measures, including wearing protective equipment and refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. The UN number for shipping is 3077, and it is classified under packing group III .

Properties

IUPAC Name

ethyl 2-(2,2-difluoroethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO3/c1-2-12-6(11)5(10)9-3-4(7)8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRWMNNHVQOTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [(2,2-difluoroethyl)carbamoyl]formate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5_5H8_8F2_2N2_2O3_3
  • Molecular Weight : 182.13 g/mol

The presence of the difluoroethyl group is significant as it can enhance the lipophilicity and biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is thought to inhibit certain signaling pathways critical for cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Signal Pathway Modulation : It has been shown to affect pathways like PI3K/AKT/mTOR, which are crucial in regulating cell growth and metabolism.

Biological Activity Findings

Recent studies have explored the biological activities of this compound in various contexts:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound significantly inhibits the growth of non-small cell lung cancer (NSCLC) cells. The compound was found to induce cell cycle arrest and apoptosis through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .
  • Antiviral Potential :
    • Research indicates that derivatives of this compound exhibit antiviral properties, potentially inhibiting the replication of viruses by targeting viral envelope proteins .
  • Enzyme Interactions :
    • The compound has been studied for its interactions with various enzymes, suggesting a role in modulating enzymatic activity which could be beneficial in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Difluoroacetic AcidLacks carbamoyl groupLimited anticancer activity
DifluoroethylamineContains difluoroethyl groupModerate biological activity
Ethyl [(1,1-difluoroethyl)carbamoyl]acetateSimilar structure but different substituentsAnticancer properties noted

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Case Study 1 : A study conducted on NSCLC models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This was attributed to its ability to induce apoptosis and inhibit cell migration .
  • Case Study 2 : In antiviral assays against flaviviruses, derivatives showed over 50% inhibition at low micromolar concentrations, indicating potential for therapeutic use in viral infections .

Comparison with Similar Compounds

The following analysis compares Ethyl [(2,2-difluoroethyl)carbamoyl]formate with structurally related carbamates, focusing on substituent effects, potency, and synthetic considerations.

Structural and Electronic Differences

Key Substituent Variations :

  • This compound : The 2,2-difluoroethyl group introduces strong electron-withdrawing effects due to fluorine’s electronegativity, which may reduce nucleophilicity at the carbamate nitrogen and enhance metabolic stability.
  • Ethyl [(2-Methoxybenzyl)carbamoyl]formate (): The aromatic 2-methoxybenzyl group increases lipophilicity, favoring membrane permeability in biological systems.
Physicochemical and Functional Properties
Compound Name Substituent Key Properties/Effects Reference
This compound 2,2-difluoroethyl Reduced potency; enhanced stability
Ethyl [(oxolan-2-ylmethyl)carbamoyl]formate Oxolanylmethyl (THF) Improved solubility; steric hindrance
Ethyl [(2-methoxybenzyl)carbamoyl]formate 2-methoxybenzyl High lipophilicity; aromatic π-effects
Ethyl (3-carbamoylthiophen-2-yl)carbamoyl]formate Thiophene-carbamoyl Sulfur-mediated electronic modulation
Agrochemical and Pharmaceutical Relevance
  • Pesticide Analogs: Ethyl carbamates with phenoxy or pyrazole groups () exhibit pesticidal activity, underscoring the structural versatility of carbamates in agrochemistry. The difluoroethyl variant’s role here remains unexplored but merits investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl [(2,2-difluoroethyl)carbamoyl]formate
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Ethyl [(2,2-difluoroethyl)carbamoyl]formate

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